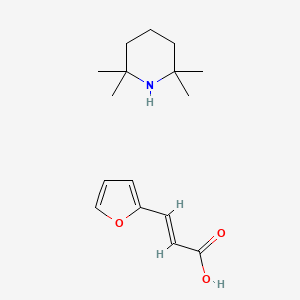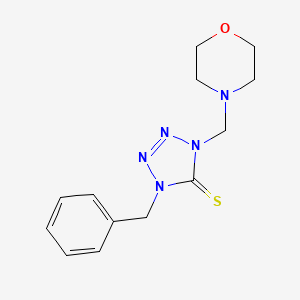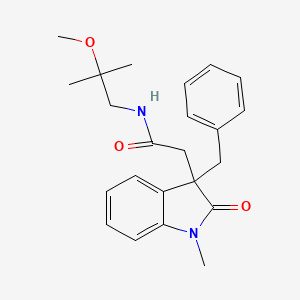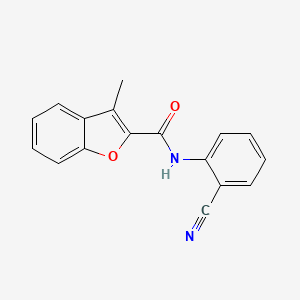
3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and has been the subject of various studies in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) is complex and not fully understood. However, studies have shown that this compound has the ability to bind to proteins and enzymes, thereby affecting their activity. It has also been shown to inhibit the activity of certain enzymes and proteins, making it a potential drug candidate.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from damage. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) in lab experiments is its unique properties. This compound has been shown to have a high binding affinity for proteins and enzymes, making it a useful tool for studying their activity. However, one of the limitations of using this compound is its cost, which can be prohibitive for some research labs.
Orientations Futures
There are many future directions for research involving 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1). Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with proteins and enzymes.
2. Development of new drugs based on the properties of this compound, including its antioxidant and anti-inflammatory properties.
3. Investigation of the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
4. Development of new synthesis methods for this compound, which could make it more cost-effective for research labs.
In conclusion, 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) is a unique chemical compound that has been the subject of various scientific studies. This compound has many potential applications in the fields of chemistry, biochemistry, and pharmacology, and there are many future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) involves the reaction of 3-(2-furyl)acrylic acid with 2,2,6,6-tetramethylpiperidine in a 1:1 ratio. This reaction can be carried out using various methods, including refluxing and stirring.
Applications De Recherche Scientifique
3-(2-furyl)acrylic acid - 2,2,6,6-tetramethylpiperidine (1:1) has been widely used in scientific research due to its unique properties. This compound has been used in various studies related to chemistry, biochemistry, and pharmacology. Some of the areas of research where this compound has been used include drug discovery, enzyme inhibition, and protein binding studies.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid;2,2,6,6-tetramethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C7H6O3/c1-8(2)6-5-7-9(3,4)10-8;8-7(9)4-3-6-2-1-5-10-6/h10H,5-7H2,1-4H3;1-5H,(H,8,9)/b;4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYZPLOLWPIBD-SCBDLNNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C.C1=COC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC(N1)(C)C)C.C1=COC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyethyl)-4-methyl-3-{2-[(4-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5336064.png)
![2-(2-furyl)-4-[(3-methoxy-2-methylphenoxy)methyl]-5-methyl-1,3-oxazole](/img/structure/B5336070.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(1H)-pyridinone](/img/structure/B5336075.png)


![2-{5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5336103.png)

![(4aS*,8aR*)-6-(2-methyl-3-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5336122.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5336130.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5336141.png)
![4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}benzonitrile hydrochloride](/img/structure/B5336142.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![ethyl 3-[(2-hydroxy-5-methylphenyl)amino]-2-nitroacrylate](/img/structure/B5336151.png)
